Ethyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzoate ester linked to a pyrimidine ring substituted with a chloro and ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring through a cyclization reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . The chloro and ethanesulfonyl groups are then introduced via substitution reactions using appropriate reagents such as 2-chloroethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE can be compared with other similar compounds such as:
2-Chloroethanesulfonyl chloride: Used in similar synthetic applications and known for its reactivity in substitution reactions.
Pyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar chemical properties and reactivity.
The uniqueness of ETHYL 4-[5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H16ClN3O5S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
ethyl 4-[(5-chloro-2-ethylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H16ClN3O5S/c1-3-25-15(22)10-5-7-11(8-6-10)19-14(21)13-12(17)9-18-16(20-13)26(23,24)4-2/h5-9H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
OYSCJNLVSKFRSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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